

Technical Guide: Mesitylhydrazine Derivatives and Basic Characterization

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Compound of Interest

Compound Name: Mesitylhydrazine

CAS No.: 13636-54-9

Cat. No.: B077920

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Executive Summary

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) and its hydrochloride salt are critical organonitrogen building blocks in medicinal chemistry and materials science.^[1] Distinguished by the steric bulk of the 2,4,6-trimethyl (mesityl) group, this moiety offers unique regiochemical control in heterocycle synthesis, particularly in the Fischer Indole synthesis and the formation of sterically shielded pyrazoles. This guide provides a rigorous technical overview of the synthesis, characterization, and application of **mesitylhydrazine** derivatives, designed for researchers requiring high-purity precursors for drug discovery scaffolds.

Synthesis of Mesitylhydrazine Hydrochloride

The most reliable laboratory-scale synthesis involves the diazotization of 2,4,6-trimethylaniline (mesidine) followed by reduction. While industrial routes often employ sodium sulfite, the Stannous Chloride (

) Reduction Method is preferred for research applications due to its higher yield and operational simplicity on a gram scale.

Reaction Scheme

The synthesis proceeds in three distinct phases:

- Salt Formation: Protonation of mesidine.

- Diazotization: Formation of the diazonium salt at low temperature.
- Reduction: Conversion of the diazonium species to the hydrazine using

Detailed Protocol

Reagents:

- 2,4,6-Trimethylaniline (Mesidine): 13.5 g (0.1 mol)
- Concentrated Hydrochloric Acid (37%): 100 mL
- Sodium Nitrite ():
): 7.6 g (0.11 mol) in 20 mL
- Stannous Chloride Dihydrate ():
): 56 g (0.25 mol) in 50 mL concentrated HCl

Step-by-Step Procedure:

- Preparation of Mesityldiazonium Chloride:
 - In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 13.5 g of mesidine in 50 mL of concentrated HCl.
 - Cool the mixture to -5°C to 0°C using an ice-salt bath. The amine hydrochloride may precipitate as a fine suspension; efficient stirring is critical.
 - Add the sodium nitrite solution dropwise over 30 minutes, maintaining the internal temperature below 5°C .
 - Checkpoint: After addition, stir for 15 minutes. A drop of the reaction mixture on starch-iodide paper should turn immediately blue (indicating excess nitrous acid).
- Reduction to Hydrazine:

- Cool the stannous chloride solution to 0°C.[2]
- Add the cold stannous chloride solution to the diazonium mixture rapidly in one portion with vigorous stirring.
- Observation: A cream-colored precipitate of the double salt (**mesitylhydrazine chlorostannate**) will form almost immediately.
- Allow the mixture to stand in the refrigerator (4°C) overnight to complete crystallization.
- Isolation of the Free Base and Hydrochloride Conversion:
 - Filter the double salt and wash with cold dilute HCl.
 - Suspend the solid in 100 mL of water and treat with excess 40% NaOH solution until the stannous oxide dissolves and an oily organic layer (free hydrazine) separates.
 - Extract the oil with diethyl ether (mL). Dry the combined organic layers over anhydrous .
 - Salt Formation: Cool the ether solution in an ice bath and introduce dry HCl gas (or add 2M HCl in ether) dropwise. The **mesitylhydrazine** hydrochloride will precipitate as white crystalline needles.
 - Filter, wash with cold ether, and dry under vacuum.

Process Visualization



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Figure 1: Step-by-step workflow for the synthesis of **mesitylhydrazine** hydrochloride via stannous chloride reduction.

Chemical Characterization

Accurate characterization is vital to distinguish the hydrazine from potential azo-impurities or unreacted aniline.

Physical Properties

Property	Value	Notes
Molecular Formula		(Hydrochloride salt)
Molecular Weight	186.68 g/mol	
Appearance	White to off-white needles	Darkens upon air oxidation
Melting Point	210–215 °C (dec)	Decomposes near melting point
Solubility	Soluble in water, EtOH; Insoluble in	Free base is soluble in organic solvents

Spectroscopic Signatures

The high symmetry of the mesityl group simplifies the NMR spectrum, making it an excellent diagnostic tool.

Proton NMR (

NMR, 400 MHz, DMSO-

)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.10	Broad Singlet	3H		Ammonium protons (exchangeable)
7.65	Broad Singlet	1H		Hydrazine amine proton
6.85	Singlet	2H	Ar-H	Aromatic protons (meta position)
2.25	Singlet	6H		Ortho-methyl groups (shielded)
2.18	Singlet	3H		Para-methyl group

Note: In the free base, the NH protons typically appear upfield (3.0–5.0 ppm) and are broader.

Infrared Spectroscopy (FT-IR)

- 3300–3100
: N-H stretching (broad, multiple bands for salt).
- 2800–3000
: C-H stretching (aliphatic methyls).
- 1610, 1550
: C=C aromatic ring skeletal vibrations.
- 850
: C-H out-of-plane bending (isolated aromatic H).

Reactivity & Applications in Drug Development

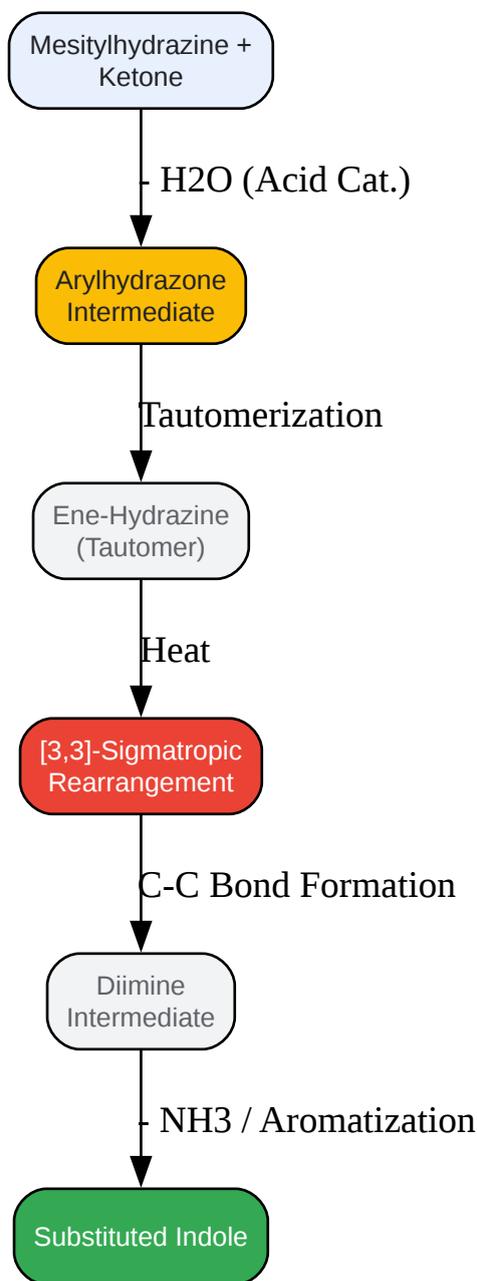
The Fischer Indole Synthesis

Mesitylhydrazine is a specialized reagent for the Fischer Indole Synthesis. Unlike phenylhydrazine, the ortho-methyl groups of the mesityl ring block the 2- and 7-positions of the resulting indole (after rearrangement). This steric blockade forces specific rearrangement pathways and prevents side reactions at the ortho-positions.

Mechanism:

- **Hydrazone Formation:** Condensation with a ketone.
- **[3,3]-Sigmatropic Rearrangement:** The key step where the N-N bond breaks.
- **Cyclization & Ammonia Loss:** Formation of the indole core.

Critical Insight: Because the ortho-positions are blocked by methyl groups, the rearrangement must occur at an unsubstituted position or involve a methyl migration (Wagner-Meerwein shift) if no other positions are available, though typically **mesitylhydrazine** is used to synthesize N-mesityl indoles or indoles where the mesityl group acts as a removable directing group or a permanent steric shield.



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Figure 2: Mechanistic pathway of the Fischer Indole Synthesis utilizing **mesitylhydrazine**.

Synthesis of Sterically Hindered Pyrazoles

Reaction with 1,3-diketones yields N-mesityl pyrazoles. These derivatives are increasingly valuable in medicinal chemistry (e.g., kinase inhibitors) because the orthogonal twist of the

mesityl ring relative to the pyrazole core creates a unique hydrophobic pocket-filling architecture that can improve selectivity against enzymes.

Safety and Handling Protocols

Hazard Class: Hydrazine derivatives are generally toxic and potential carcinogens.

- Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.
- Sensitization: Known skin sensitizer.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The hydrochloride salt is hygroscopic and light-sensitive; amber vials are mandatory.

Self-Validating Safety Check: Before heating any reaction involving **mesitylhydrazine**, ensure the absence of strong oxidizing agents, as hydrazines can react violently to produce nitrogen gas.

References

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